6-Ethoxy-N-methylnicotinamide
Description
6-Ethoxy-N-methylnicotinamide is a nicotinamide derivative characterized by an ethoxy substituent at the 6-position of the pyridine ring and an N-methyl group on the amide moiety. Nicotinamide derivatives are often studied for their metabolic roles, enzyme inhibition properties, or as precursors in organic synthesis .
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
6-ethoxy-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-8-5-4-7(6-11-8)9(12)10-2/h4-6H,3H2,1-2H3,(H,10,12) |
InChI Key |
QGCLUJLRXGNMOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Ethoxy (this compound) vs. methoxy (Methyl 6-Methoxynicotinate): Ethoxy groups generally increase lipophilicity and metabolic stability compared to methoxy .
- Methyl ester (Methyl 6-Methyl Nicotinate) vs. amide (6-Methylnicotinamide): Esters exhibit faster hydrolysis rates, making amides more stable in biological systems .
Functional Group Impact :
- Aldehyde-containing derivatives (e.g., 6-Ethoxy-5-Methylnicotinaldehyde) are more reactive, suitable for cross-coupling reactions or Schiff base formation, unlike amides or esters .
Similarity Scores :
- N-Methoxy-N,6-dimethylnicotinamide (90% similarity) shares the N-methylamide core but differs in the methoxy substitution, suggesting comparable bioavailability but altered target interactions .
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